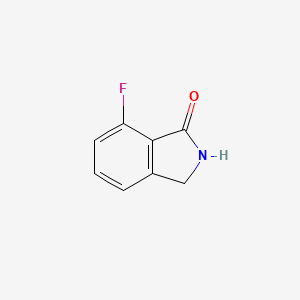

7-Fluoroisoindolin-1-one

Descripción general

Descripción

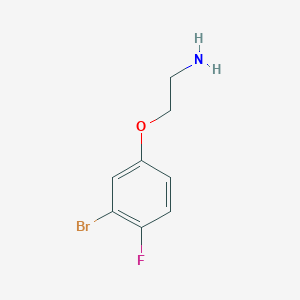

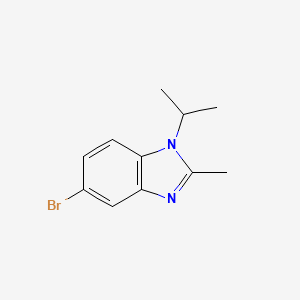

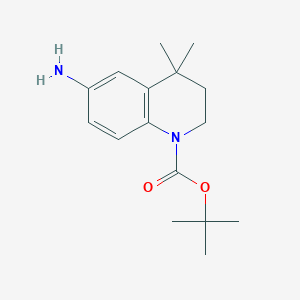

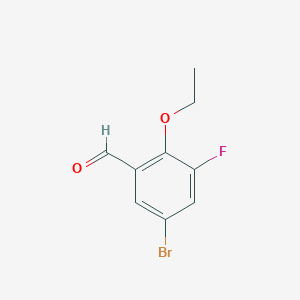

7-Fluoroisoindolin-1-one (7-FIO) is a fluorinated analogue of isoindolinone. It is an organic compound with the molecular formula C8H6FNO1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 7-Fluoroisoindolin-1-one from the search results.Molecular Structure Analysis

The compound has a fused heterocyclic ring system, where two six-membered rings share a nitrogen atom1. For more detailed molecular structure analysis, you may want to refer to specific studies or use molecular modeling software.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 7-Fluoroisoindolin-1-one from the search results.Physical And Chemical Properties Analysis

7-Fluoroisoindolin-1-one is slightly soluble in water and highly soluble in organic solvents such as dimethyl sulfoxide and chloroform1.Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Isoindoline-1-one derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have shown diverse chemical reactivity and promising applications . The structure–activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

Isoindoline-1-one derivatives are also being explored for their potential use as herbicides . The specific methods of application and experimental procedures would depend on the specific type of herbicide being developed.

Colorants and Dyes

These compounds are also used in the production of colorants and dyes . The specific methods of application and experimental procedures would depend on the specific type of colorant or dye being developed.

Polymer Additives

Isoindoline-1-one derivatives are used as additives in polymers . The specific methods of application and experimental procedures would depend on the specific type of polymer and the desired properties of the final product.

Organic Synthesis

These compounds are used in organic synthesis . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1-one scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1-ones .

Photochromic Materials

Isoindoline-1-one derivatives are used in the development of photochromic materials . The specific methods of application and experimental procedures would depend on the specific type of photochromic material being developed.

Safety And Hazards

The safety data sheet for a similar compound, 2-[(1R*,4R*)-4-Aminocyclohexyl]-7-fluoroisoindolin-1-one hydrochloride, suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2. However, the exact safety and hazards of 7-Fluoroisoindolin-1-one might differ and should be obtained from a reliable source.

Direcciones Futuras

The future directions of research and applications involving 7-Fluoroisoindolin-1-one are not specified in the search results. It’s possible that future research could explore its potential uses in various fields, given its unique chemical structure.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed and specific information, please refer to scientific literature or consult with a chemistry expert.

Propiedades

IUPAC Name |

7-fluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTUZMIZZLVYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroisoindolin-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B1446687.png)